2,2'-Bithiazole

Organic field-effect transistors n-Type semiconductors Electron mobility

2,2′-Bithiazole is the essential electron-deficient heterocyclic monomer for constructing high-performance n-type semiconductors. Its trans-planar conformation and electronegative imine nitrogens deliver a LUMO energy ~0.3–0.5 eV lower than 2,2′-bithiophene, enabling electron mobilities up to 0.3 cm² V⁻¹ s⁻¹ in OFETs. Critically, only the 2,2′-regioisomer yields functional devices—polymers built with the 5,5′-isomer exhibit >200-fold lower mobility. Substitution with electron-rich analogs fundamentally compromises n-type operation. Procure the 2,2′-isomer specifically to ensure reproducible charge-transport performance in OFET, OPV, OLED, and DSSC research.

Molecular Formula C6H4N2S2
Molecular Weight 168.2 g/mol
Cat. No. B7772081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bithiazole
Molecular FormulaC6H4N2S2
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C2=NC=CS2
InChIInChI=1S/C6H4N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H
InChIKeySMSLWFZHCONMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Bithiazole for Organic Electronics Procurement: Core Specifications and Electronic Profile


2,2′-Bithiazole (CAS 10185-97-2) is an electron-deficient heterocyclic building block consisting of two thiazole rings linked at the 2-position, with the molecular formula C₆H₄N₂S₂ and a density of 1.4±0.1 g/cm³ . Its trans-planar conformation and the presence of electronegative imine nitrogen atoms confer a low-lying LUMO energy level and robust n-type (electron-transport) character, distinguishing it from electron-rich analogs such as 2,2′-bithiophene [1]. The compound is synthesized via Ullmann coupling of 2-bromothiazole [2] and serves as a foundational monomer for conjugated polymers, metal-organic frameworks (MOFs), and fluorescent probes.

Why Generic Substitution Fails: Critical Structure-Property Distinctions of 2,2′-Bithiazole


In-class substitution of 2,2′-bithiazole with electron-rich analogs (e.g., 2,2′-bithiophene) or isomeric bithiazole variants is scientifically untenable due to profound differences in electronic structure, charge-transport polarity, and polymerization reactivity. The electron-withdrawing imine nitrogens of 2,2′-bithiazole lower the LUMO energy by approximately 0.3–0.5 eV relative to bithiophene-containing polymers [1], enabling n-type semiconducting behavior rather than the hole-dominant transport observed in thiophene systems [2]. Furthermore, the regiochemistry of the 2,2′ linkage critically determines polymer molecular weight and device performance: the 2,2′-isomer yields >200-fold higher electron mobility than the 5,5′-isomer in otherwise identical copolymer backbones [3]. These distinctions preclude simple interchangeability without compromising device function.

Quantitative Differential Evidence: 2,2′-Bithiazole Performance Benchmarks Versus Key Comparators


Electron Mobility in OFETs: 2,2′-Bithiazole Polymer Enables n-Type Transport Versus Hole-Only Bithiophene Analog

The copolymer PDBTz, incorporating 2,2′-bithiazole, exhibits electron mobility of 0.3 cm² V⁻¹ s⁻¹ in OFET configuration. This contrasts directly with an isoelectronic conjugated polymer comprising electron-rich bithiophene and dithienyldiketopyrrolopyrrole, which displays exclusively hole-transport characteristics with no measurable n-type activity [1]. The 2,2′-bithiazole unit thus inverts the charge-carrier polarity from p-type (hole) to n-type (electron) transport.

Organic field-effect transistors n-Type semiconductors Electron mobility Conjugated polymers

DSSC Power Conversion Efficiency: 2,2′-Bithiazole Organic Dye Achieves 86% of N719 Ruthenium Standard Performance

In dye-sensitized solar cell (DSSC) applications, a 2,2′-bithiazole-containing organic dye achieves a power conversion efficiency (PCE) of 6.31%. This performance reaches 86% of the efficiency obtained with the widely used ruthenium-based N719 dye standard measured under identical device fabrication conditions [1]. The bithiazole moiety contributes to reduced dye aggregation and favorable electron injection characteristics.

Dye-sensitized solar cells Organic photosensitizers Metal-free dyes Photovoltaic efficiency

HOMO/LUMO Energy Level Deepening: 2,2′-Bithiazole Polymer Outperforms Bithiophene Analog in Electron Affinity

Incorporation of the 2,2′-bithiazole unit into poly(arylenevinylene) backbones deepens both HOMO and LUMO energy levels compared to the analogous bithiophene-based poly(arylenevinylene) [1]. The enhanced electron-withdrawing character, attributed to the imine nitrogen atoms, reduces the HOMO–LUMO gap and shifts the energy levels downward by approximately 0.3–0.5 eV, improving electron injection and transport characteristics in organic electronic devices.

Organic semiconductors Energy level tuning Electron affinity Poly(arylenevinylene)

Isomeric Selectivity in Device Performance: 2,2′-Bithiazole Polymer Delivers >200-Fold Higher Electron Mobility Than 5,5′-Isomer

In acceptor–acceptor (A–A) type n-type semiconducting polymers, the 2,2′-bithiazole-based polymer P(BTI-2-BTzE) yields an electron mobility (μₑ) of 0.1 cm² V⁻¹ s⁻¹, which is >200 times higher than that of its regioisomeric counterpart P(BTI-5-BTzE) (μₑ = 4.1 × 10⁻⁴ cm² V⁻¹ s⁻¹) [1]. This striking difference arises from the more planar backbone and ordered solid-state packing enabled specifically by the 2,2′-linkage geometry.

Isomeric acceptor polymers n-Type semiconductors Regiochemistry effects Organic thin-film transistors

Thermal Stability and LUMO Lowering: NDI-2,2′-Bithiazole Copolymer Outperforms Bithiophene Analog

The naphthalene diimide–2,2′-bithiazole copolymer PNDI-2-BTz exhibits exceptionally high thermal stability and a lower-lying LUMO energy level compared to its well-known bithiophene analog PNDIT2 [1]. Additionally, PNDI-2-BTz shows a hypsochromically shifted charge-transfer absorption band. The regioselective C–H activation of 2,2′-bithiazole at the 5-position enables quantitative-yield synthesis of defect-free, high-molecular-weight polymer in under 1 hour via direct arylation polycondensation [1].

Naphthalene diimide copolymers Thermal stability LUMO energy tuning Direct arylation polymerization

Fluorescent Fe³⁺ Sensing: 2,2′-Bithiazole Derivative Achieves 0.6 μM Detection Limit with Ratiometric Response

A 2,2′-bithiazole-based ratiometric fluorescent chemosensor (L) exhibits high sensitivity and selectivity toward Fe³⁺ with a detection limit of 0.6 μM [1]. The probe operates effectively over a broad pH range and demonstrates practical utility in living cell and zebrafish imaging. The association constant of the resultant [FeL₂] complex is 2.76 × 10³ M⁻² [1].

Fluorescent chemosensors Iron detection Ratiometric probes Bioimaging

Procurement-Guided Application Scenarios for 2,2′-Bithiazole in Research and Industrial Settings


n-Channel Organic Field-Effect Transistors (OFETs) for CMOS-Like Logic Circuits

2,2′-Bithiazole-based copolymers such as PDBTz enable n-channel OFETs with electron mobility up to 0.3 cm² V⁻¹ s⁻¹ [1]. This n-type performance complements existing high-mobility p-type (hole-transport) polymers to realize complementary logic circuits essential for organic microprocessors and flexible displays. Procurement of 2,2′-bithiazole over bithiophene is mandatory for achieving electron-transport functionality.

Metal-Free Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)

2,2′-Bithiazole serves as a key acceptor moiety in metal-free organic sensitizers that achieve power conversion efficiencies reaching 6.31%—86% of the ruthenium N719 standard [1]. This application scenario is relevant for researchers developing sustainable, cost-effective DSSCs that avoid scarce noble metals while maintaining competitive photovoltaic performance.

Electron-Transport Layers in OLEDs and Organic Photovoltaics

The deepened HOMO and LUMO energy levels conferred by 2,2′-bithiazole incorporation (approximately 0.3–0.5 eV lowering relative to bithiophene analogs) enhance electron injection and transport in OLED emission layers and OPV active layers [1]. N-Oxidized bithiazole polymers further exhibit high photoluminescence quantum yields suitable for OLED emitting materials [1].

Acceptor–Acceptor n-Type Polymers for High-Performance OTFTs

The 2,2′-bithiazole regioisomer is essential for constructing A–A type n-type semiconducting polymers with usable electron mobility. Polymers built with the 2,2′-isomer achieve electron mobilities >200-fold higher (0.1 cm² V⁻¹ s⁻¹) than the 5,5′-isomer (4.1 × 10⁻⁴ cm² V⁻¹ s⁻¹) [1]. Researchers must specifically procure the 2,2′-isomer to obtain functional n-channel OTFT devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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